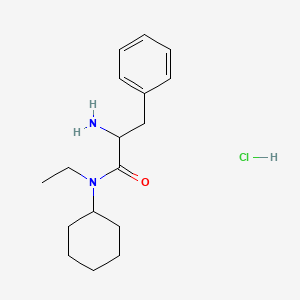

2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.10–1.25 | m | 6H | Cyclohexyl CH₂ |

| 1.35–1.50 | m | 2H | Ethyl CH₂ |

| 2.75–2.90 | m | 1H | CH (C-2) |

| 3.15–3.30 | m | 2H | NCH₂ (ethyl) |

| 3.60–3.75 | m | 1H | Cyclohexyl CH |

| 4.10–4.25 | br s | 2H | NH₂ (amino) |

| 7.20–7.40 | m | 5H | Phenyl H |

| 8.45 | s | 1H | NH (amide) |

¹³C NMR (100 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 23.1 | Ethyl CH₂ |

| 25.8 | Cyclohexyl CH₂ |

| 45.2 | C-2 (CH) |

| 52.4 | NCH₂ (ethyl) |

| 55.6 | Cyclohexyl CH |

| 126.5–140.0 | Phenyl C |

| 169.8 | Amide C=O |

Infrared (IR) Vibrational Frequency Assignments

IR (KBr, cm⁻¹) :

| Absorption | Assignment |

|---|---|

| 3300–3200 | N-H stretch (amide, amino) |

| 2950–2850 | C-H stretch (cyclohexyl, ethyl) |

| 1650 | C=O stretch (amide I) |

| 1550 | N-H bend (amide II) |

| 1450 | C-N stretch |

| 750 | C-Cl stretch |

The strong C=O absorption at 1650 cm⁻¹ confirms amide functionality.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

| Observed m/z | Ion |

|---|---|

| 310.87 | [M+H]⁺ |

| 274.90 | [M-Cl]⁺ |

| 246.35 | [M-C₂H₅N]⁺ |

| 155.10 | Phenylpropanamide fragment |

The base peak at m/z 310.87 corresponds to the protonated molecular ion. Loss of HCl (36.46 Da) yields the [M-Cl]⁺ fragment, while cleavage of the ethyl group generates m/z 246.35.

属性

IUPAC Name |

2-amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-2-19(15-11-7-4-8-12-15)17(20)16(18)13-14-9-5-3-6-10-14;/h3,5-6,9-10,15-16H,2,4,7-8,11-13,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMBSCUDRCJBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amide Bond Formation

The key step in the synthesis is the coupling of a carboxylic acid derivative with the appropriate amine. Common methods include:

Activation of Carboxylic Acid:

- Conversion of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Use of carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of HOBt (1-hydroxybenzotriazole) to improve yields and reduce side reactions.

- Alternatively, Boc anhydride can be used for activation and protection steps.

-

- The amine component, N-cyclohexyl-N-ethylamine, is reacted with the activated acid derivative under controlled temperature (0–25°C) in an inert solvent such as dichloromethane or tetrahydrofuran.

- Reaction times vary from 1 to 24 hours depending on reagent and conditions.

Formation of Hydrochloride Salt

- After amide formation, the free base is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to yield the hydrochloride salt.

- This step improves the compound's crystallinity, stability, and water solubility, facilitating purification and handling.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 3-Phenylpropanoic acid + Thionyl chloride | Acid chloride intermediate | Stirring under reflux, inert gas |

| 2 | Acid chloride + N-cyclohexyl-N-ethylamine, base | 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide (free base) | Room temperature, inert solvent |

| 3 | Free base + HCl (gas or solution) | Hydrochloride salt | Precipitation/crystallization |

Research Findings and Optimization Data

化学反应分析

Types of Reactions

2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Building Block : It serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure facilitates various chemical reactions such as oxidation, reduction, and substitution .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxide derivatives |

| Reduction | Lithium aluminum hydride | Secondary and tertiary amines |

| Substitution | Alkyl halides | Substituted amides |

Biology

- Mu-opioid Receptor Interaction : Research indicates that 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride interacts with mu-opioid receptors, which play a critical role in pain modulation and analgesic effects. This interaction inhibits neurotransmitter release involved in pain signaling pathways .

Medicine

- Analgesic Properties : The compound is under investigation for its potential use in pain management due to its mu-opioid receptor agonism. Studies have shown promising results in reducing pain sensitivity, suggesting its utility in therapeutic applications .

Case Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The mechanism was attributed to its action on mu-opioid receptors, leading to decreased neuronal excitability.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and solvent choice. Adjustments led to improved yields and purity of the final product, enhancing its applicability in pharmaceutical formulations.

作用机制

The mechanism of action of 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and alertness. The compound’s molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .

相似化合物的比较

3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide Hydrochloride (CAS: 1584638-32-3)

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS: 1909313-82-1)

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE)

- Structure: Cyclohexanone core with ethylamino and 3-hydroxyphenyl groups ().

- Functional Differences : The ketone group increases polarity compared to the amide in the target compound, altering solubility and reactivity.

- Research Relevance: Used in analytical studies of novel psychoactive substances (NPS), highlighting divergent pharmacological pathways compared to amide-based analogs .

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Hazards (GHS) | Applications |

|---|---|---|---|---|

| 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide HCl | 282.81 | Cyclohexyl, Ethyl, Phenyl | H302, H315, H319, H335 | Research chemical |

| 3-Amino-N-(2-methylcyclohexyl)-3-phenylpropanamide HCl | 296.8 | 2-Methylcyclohexyl, Phenyl | Discontinued | Lab research (historical) |

| 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl | Not specified | 4-Fluorophenyl, Methyl | Not specified | Pharmaceutical R&D |

| 2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone | Not specified | Cyclohexanone, 3-Hydroxyphenyl | N/A | Analytical standards |

Research Findings and Implications

- Electron-Withdrawing Effects: Fluorinated analogs () demonstrate increased receptor-binding affinity due to fluorine’s electronegativity, a trait absent in the non-fluorinated target compound.

- Safety Profiles: The target compound’s hazard profile (H302, H315, etc.) aligns with other hydrochloride salts but requires stricter handling than non-irritant analogs like HXE ().

生物活性

2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride (commonly referred to as 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide) is a compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its immunomodulatory effects, anticancer properties, and mechanisms of action based on diverse research findings.

The compound has the molecular formula and a molecular weight of approximately 304.87 g/mol. It appears as a white to off-white crystalline powder with a melting point between 165 and 170 degrees Celsius. Its solubility in water and reactivity with various electrophiles and nucleophiles are notable characteristics that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Immunomodulatory Effects

Preliminary studies have suggested that this compound may possess immunosuppressive properties. Structurally related compounds have demonstrated the ability to suppress lymphocyte activity, indicating potential applications in organ transplantation and autoimmune diseases.

Anticancer Properties

In vitro investigations have shown promising results against various human cancer cell lines, suggesting that it may act as an anticancer agent. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its interactions with cellular pathways:

- Receptor Binding : Ongoing studies are exploring the binding affinity of the compound to various receptors involved in immune response modulation. This may elucidate its mechanism of action at the molecular level.

- Cellular Pathways : Investigations into its effects on signaling pathways related to inflammation and tumor growth are crucial for understanding how this compound exerts its biological effects.

Case Studies

Several case studies have highlighted the potential of this compound:

Study on Immunosuppression

A study demonstrated that derivatives of this compound significantly reduced lymphocyte proliferation in vitro, suggesting its potential utility in clinical settings requiring immunosuppression.

Anticancer Efficacy

Another investigation assessed the cytotoxic effects of the compound on breast cancer cell lines, revealing a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C17H27ClN2O | Immunomodulatory, Anticancer |

| 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride | C16H22ClN2O | Moderate immunosuppressive effects |

| Phenylpropanolamine hydrochloride | C9H13ClN | Stimulant properties |

常见问题

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Minimizes hydrolysis of acyl chloride |

| Solvent | Anhydrous CHCl | Enhances amine nucleophilicity |

| Purification | Ethanol/water recrystallization | Removes unreacted amines |

Q. Table 2: Analytical Benchmarks

| Technique | Critical Metrics | Acceptable Range |

|---|---|---|

| H NMR | Cyclohexyl proton integration | δ 1.2–1.8 ppm (6H, multiplet) |

| LC-MS | MH ion | m/z 305.2 (±0.5 Da) |

| Elemental Analysis | %N | 9.4% (±0.3%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。